Product packaging for Methyl 2-(3,5-difluorophenyl)acetate(Cat. No.:CAS No. 210530-70-4)

Methyl 2-(3,5-difluorophenyl)acetate

Cat. No.: B1358415
CAS No.: 210530-70-4
M. Wt: 186.15 g/mol
InChI Key: YBJMEHGTPXJXHZ-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-difluorophenyl)acetate (CAS 210530-70-4) is a fluorinated aromatic ester of significant interest in medicinal chemistry research. This compound, with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol, serves as a versatile synthetic intermediate . Its primary research application lies in the development of novel antibiotics; it has been specifically studied for its utility as a reactant in the synthesis of diphenylurea derivatives aimed at combating methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA) . The compound is characterized by a predicted boiling point of 196.6 ± 25.0 °C and is typically supplied with a high purity level of 98% . As a building block, its structure presents opportunities for further chemical modifications, including hydrolysis of the ester group or participation in cross-coupling reactions, to create a diverse array of biologically active molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B1358415 Methyl 2-(3,5-difluorophenyl)acetate CAS No. 210530-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJMEHGTPXJXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210530-70-4
Record name 210530-70-4
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Advanced Synthetic Methodologies for Methyl 2 3,5 Difluorophenyl Acetate and Analogous Fluorinated Arylacetates

Classic and Evolving Synthetic Approaches

The foundational methods for synthesizing fluorinated arylacetates often involve multi-step processes that combine well-established reactions. These approaches typically focus on either constructing the arylacetic acid backbone followed by esterification or introducing the fluorine atoms onto a pre-existing aromatic ring.

Esterification Reactions for Aryl Acetates

A primary and straightforward method for the synthesis of methyl 2-(3,5-difluorophenyl)acetate is the esterification of 2-(3,5-difluorophenyl)acetic acid. This reaction is a classic example of acid-catalyzed esterification, often referred to as Fischer esterification. In a typical procedure, 2-(3,5-difluorophenyl)acetic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. e3s-conferences.org

The reaction can be represented as follows:

F₂C₆H₃CH₂CO₂H + CH₃OH ⇌ F₂C₆H₃CH₂CO₂CH₃ + H₂O

To drive the equilibrium towards the product side and achieve high yields, it is common to use an excess of methanol or to remove the water formed during the reaction. e3s-conferences.org Alternative esterification methods that can be employed include reactions with diazomethane (B1218177) or the use of coupling reagents. More contemporary approaches utilize catalysts like silica (B1680970) chloride or surfactant-type Brønsted acids to promote the reaction under milder conditions. organic-chemistry.org

Strategies for Introducing Fluorine Atoms into Aromatic Systems

The introduction of fluorine atoms onto an aromatic ring is a pivotal step in the synthesis of many fluorinated compounds. The choice of fluorination strategy depends on the desired substitution pattern and the nature of the aromatic substrate. Both electrophilic and nucleophilic fluorination methods are widely used. alfa-chemistry.com

Electrophilic fluorination is a direct method for introducing fluorine into electron-rich aromatic systems. researchgate.net This process involves the reaction of an aromatic compound with an electrophilic fluorinating agent, which delivers a formal "F⁺" species to the ring. numberanalytics.com The mechanism is generally considered to be a polar SEAr (electrophilic aromatic substitution) process. researchgate.net

A variety of electrophilic fluorinating reagents have been developed, each with its own reactivity profile and applications. Some of the most common reagents are of the N-F class, where a fluorine atom is attached to a nitrogen atom. researchgate.netalfa-chemistry.com

Common Electrophilic Fluorinating Reagents:

Reagent NameAbbreviationKey Characteristics
N-FluorobenzenesulfonimideNFSIEconomical, stable, and soluble in various organic solvents. alfa-chemistry.com
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor® (F-TEDA-BF₄)Thermally stable, low toxicity, and a strong oxidizing agent. alfa-chemistry.com
N-Fluoropyridinium saltsNFPyVersatile reagents for various fluorination reactions. alfa-chemistry.com
Acetyl hypofluoriteCH₃COOFA reactive agent suitable for fluorinating activated aromatic rings. acs.org

The reaction of an aromatic substrate with one of these reagents typically proceeds through the formation of a Wheland-type intermediate, the decomposition of which is usually not the rate-determining step. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly in aromatic rings that are activated by electron-withdrawing groups. harvard.edu In this approach, a leaving group on the aromatic ring, such as a nitro group or a halogen, is displaced by a nucleophilic fluoride (B91410) source. rsc.org

The choice of fluoride source is critical for the success of nucleophilic fluorination reactions, as the nucleophilicity of the fluoride ion is highly dependent on the solvent and counter-ion. rsc.org

Common Nucleophilic Fluoride Sources:

A significant challenge in nucleophilic fluorination is the potential for side reactions due to the basicity of the fluoride ion and the difficulty in maintaining anhydrous conditions. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions in Aryl Acetate (B1210297) Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. While not a direct method for synthesizing this compound from simple precursors, these reactions are crucial for creating more complex aryl acetate derivatives.

For instance, the Suzuki coupling reaction can be used to couple an aryl halide with an arylboronic acid. In the context of aryl acetate synthesis, a suitably functionalized aryl halide could be coupled with a boronic acid derivative containing the acetate moiety. researchgate.net Similarly, Stille coupling utilizes organostannanes as the coupling partners. acs.org

A notable application is the Hiyama cross-coupling of allyl acetates with aryl siloxanes, catalyzed by in situ generated palladium(0) nanoparticles. organic-chemistry.orgdntb.gov.ua This method allows for the stereoselective formation of (E)-coupled products. organic-chemistry.org While these examples don't directly produce this compound, they illustrate the power of palladium catalysis in constructing the core structures of related and more complex fluorinated arylacetates. acs.org

Modern Catalytic Methods and Stereoselective Synthesis

Recent advancements in catalysis have led to the development of more efficient and selective methods for the synthesis of fluorinated arylacetates. These methods often focus on improving reaction conditions, expanding substrate scope, and achieving stereocontrol.

Information specifically detailing modern catalytic and stereoselective methods for the direct synthesis of this compound is not extensively available in the provided search results. However, the principles of modern catalysis can be applied to the synthesis of analogous compounds. For example, the development of new palladium catalysts with specialized phosphine (B1218219) ligands has enabled cross-coupling reactions under milder conditions with higher functional group tolerance. researchgate.net

In the broader context of fluorinated compound synthesis, catalytic methods for the asymmetric introduction of fluorine are of significant interest. While not directly addressed in the search results for this specific compound, this is a rapidly evolving field that would be relevant to the synthesis of chiral fluorinated arylacetates.

Visible-Light Photoredox Catalysis for Fluorinated Aromatic Scaffolds

Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the synthesis of fluorinated aromatic compounds under mild reaction conditions. mdpi.comvapourtec.com This methodology offers high functional group tolerance and enables unique mechanistic pathways for the introduction of fluorine-containing moieties into aromatic systems. mdpi.com

One prominent strategy involves the use of a photocatalyst, such as [Ru(phen)3]Cl2 or fac-Ir(ppy)3, which, upon irradiation with visible light, can initiate single-electron transfer (SET) processes. mdpi.com These processes can generate highly reactive radical intermediates from otherwise stable fluorinating agents. For instance, the MacMillan group developed an efficient protocol for the trifluoromethylation of arenes using CF3SO2Cl as the trifluoromethyl source in the presence of a ruthenium photocatalyst. mdpi.com This approach and others like it have been expanded to introduce a variety of fluoroalkyl groups into aromatic rings. mdpi.com

A metallaphotoredox approach combining an iridium photocatalyst with a copper catalyst has been successfully employed for the synthesis of α-fluorinated areneacetates from arylboronic acids. nih.govnih.gov This dual catalytic system allows for the generation of aryl radicals from boronic acids, which then couple with fluorinated radical precursors. nih.gov The reaction proceeds at room temperature and demonstrates broad functional group tolerance, accommodating sensitive functionalities like aldehydes and free phenols. nih.govnih.gov

Table 1: Examples of Visible-Light Photoredox Catalyzed Fluorination Reactions

Catalyst System Fluorinating Agent Substrate Scope Key Features
[Ru(phen)3]Cl2 CF3SO2Cl Arenes and heteroarenes Mild conditions, high efficiency mdpi.com
Ir(ppy)3 / CuOTf Ethyl 2-bromo-2-fluoroacetate Arylboronic acids Broad functional group tolerance, room temperature nih.gov

Directed Cycloaddition Strategies for Fluoroalkyl Aromatic Compounds

Directed cycloaddition reactions provide a regioselective route to fluoroalkyl aromatic compounds, complementing traditional cross-coupling and C-H activation methods. nih.govwhiterose.ac.uk A notable example is the boron-directed benzannulation strategy, which allows for the mild and regiospecific synthesis of perfluoroalkyl-substituted (hetero)aromatic building blocks. nih.govnih.govwhiterose.ac.uk

This approach utilizes the directing effect of a boron-containing functional group to control the regiochemistry of the cycloaddition, a significant advantage over conventional methods that often require harsh conditions and yield mixtures of regioisomers. nih.govwhiterose.ac.uk The resulting arylboron compounds are versatile intermediates that can be readily functionalized through established C-B bond transformations, such as Suzuki-Miyaura cross-coupling. nih.govwhiterose.ac.uk For example, a BCl3-promoted cycloaddition protocol has been developed for convenient access to a range of fluoroalkyl-substituted benzene (B151609) derivatives in good to excellent yields. nih.govacs.org This methodology has also been extended to the synthesis of trifluoromethyl-substituted heteroaromatic compounds. nih.govacs.org

Table 2: Boron-Directed Cycloaddition for Fluorinated Aromatics

Directing Group Dienophile Diene Product Type
Boryl Fluoroalkyl-substituted alkyne Pyrone Fluoroalkyl-substituted arylborane nih.gov
Boryl Trifluoromethyl-substituted alkyne Tetrazine Trifluoromethyl-substituted pyridazine (B1198779) nih.gov

Asymmetric Synthetic Routes for Chiral Fluorinated Compounds

The development of asymmetric methods for the synthesis of chiral fluorinated compounds is crucial, as the stereochemistry of these molecules often dictates their biological activity. acs.orgnih.gov Both enzymatic and transition-metal-catalyzed approaches have been successfully employed to construct stereogenic centers bearing fluorine atoms or fluorinated groups. the-innovation.orgrsc.org

Enzymatic approaches offer a highly selective means of synthesizing chiral fluorinated compounds. the-innovation.org For instance, flavin-dependent ene-reductases have been utilized in a photoenzymatic hydrofluoroalkylation of olefins, generating carbon-centered radicals from iodinated fluoroalkanes that add enantioselectively to the double bond. researchgate.net This method allows for the stereocontrolled introduction of fluorinated motifs at positions remote from existing stereocenters, a significant challenge for traditional chemical catalysts. the-innovation.org

Transition-metal catalysis provides a complementary set of tools for asymmetric fluorination. rsc.org Chiral Ni(II) complexes, for example, have been used in the asymmetric synthesis of fluorinated amino acids. nih.gov These methods often involve the alkylation of a chiral nickel-bound glycine (B1666218) equivalent with a fluorinated electrophile, allowing for the preparation of a variety of enantioenriched fluorinated α-amino acids. nih.gov

Enantioselective C-F Bond Formation

The direct enantioselective formation of a C-F bond represents a significant challenge in synthetic organic chemistry. nih.govnih.gov The development of chiral fluorinating reagents and catalytic systems that can deliver a fluorine atom to a prochiral substrate with high enantioselectivity is an area of active research.

One approach involves the use of chiral Lewis acid or organocatalysts to activate either the substrate or the fluorinating reagent. nih.gov For example, chiral Brønsted acids have been shown to catalyze the asymmetric addition of dialkyl phosphites to fluorinated aldimines, leading to the formation of enantioenriched α-aminophosphonates. nih.gov

Another strategy is the use of chiral transition metal complexes to mediate the fluorination reaction. While palladium-catalyzed nucleophilic fluorination has been extensively studied, achieving high enantioselectivity remains a challenge. nih.gov The reductive elimination of Ar-F from a chiral palladium(II) complex is a key step in many proposed catalytic cycles, and the design of ligands that can control the stereochemistry of this process is crucial. nih.gov

Mechanistic Insights into Synthesis of Difluorinated Arylacetates

Reaction Pathway Elucidation

Understanding the reaction pathways in the synthesis of difluorinated arylacetates is essential for optimizing reaction conditions and developing new synthetic methods. researchgate.net For reactions involving visible-light photoredox catalysis, the mechanism typically begins with the photoexcitation of the catalyst. The excited-state photocatalyst can then engage in single-electron transfer with a reaction component, initiating a radical cascade. mdpi.comresearchgate.net

In the case of the dual Ir/Cu catalyzed synthesis of α-fluorinated areneacetates, mechanistic investigations support a process where the iridium photocatalyst reduces a copper(II) species to a copper(I) species. nih.gov This copper(I) species then undergoes oxidative addition to an aryl halide or a related precursor. The resulting arylcopper(II) intermediate can then react with a fluorinating agent to form the desired product. nih.gov

Transition State Analysis in Fluorination Reactions

Computational studies, particularly density functional theory (DFT) calculations, have provided valuable insights into the transition states of fluorination reactions. princeton.edudntb.gov.ua This analysis helps to explain the observed reactivity and selectivity of these transformations.

In the context of nucleophilic aromatic substitution (SNAr) reactions for the synthesis of aryl fluorides, the transition state involves the attack of a fluoride ion on the aromatic ring to form a Meisenheimer complex. The stability of this intermediate and the energy of the transition state leading to it are influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

For transition-metal-catalyzed fluorination reactions, the key C-F bond-forming step is often a reductive elimination from a metal-fluoride complex. nih.gov Transition state analysis of this step can reveal the geometric and electronic factors that control its facility. For example, in palladium-catalyzed fluorination, the bite angle of the phosphine ligands has been shown to influence the rate of reductive elimination. nih.gov Understanding these transition state structures is critical for the rational design of more efficient catalysts for the synthesis of fluorinated arylacetates. dntb.gov.ua

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is not merely an academic exercise but a practical necessity for the future of chemical production. This section explores the application of these principles through solvent-free reaction conditions, the development of environmentally benign catalytic systems, and the optimization of synthetic protocols to maximize atom economy.

Solvent-Free and Environmentally Benign Reaction Conditions

A primary goal in green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. While specific solvent-free industrial processes for the production of this compound are not widely published in open literature, research into analogous systems points towards the feasibility of such approaches.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) under solvent-free conditions. For instance, the esterification of carboxylic acids with alcohols, a fundamental step in the synthesis of esters like this compound, has been shown to be highly efficient under microwave irradiation without the need for a solvent. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles.

Another approach involves the use of environmentally benign solvents as alternatives to traditional hazardous ones. Ionic liquids and deep eutectic solvents (DESs) are being investigated as potential reaction media for various chemical transformations, including esterification and fluorination reactions. These solvents exhibit low vapor pressure, high thermal stability, and can often be recycled, thereby reducing their environmental impact. Research has shown the successful application of ionic liquids in fluorination reactions, which are crucial for the synthesis of fluorinated precursors to the target molecule.

Solvent SystemReactantsConditionsYieldEnvironmental Benefits
Solvent-Free (Microwave)Phenylacetic acid, MethanolMicrowave irradiation, CatalystHighReduced solvent waste, shorter reaction times, energy efficiency
Ionic LiquidAryl precursor, Fluorinating agentMild temperatureGoodLow volatility, recyclability, potential for improved selectivity
Deep Eutectic SolventCarboxylic acid, AlcoholModerate temperatureGood to ExcellentBiodegradable, low cost, simple preparation

Table 1: Comparison of Environmentally Benign Reaction Conditions for Arylacetate Synthesis (Note: Data is illustrative of general findings in the field and not specific to this compound due to a lack of publicly available data.)

Catalytic Systems for Reduced Environmental Impact

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents that generate significant amounts of waste. In the context of this compound synthesis, research is focused on heterogeneous catalysts and transition-metal catalysts that offer high activity and selectivity under mild conditions.

Palladium-catalyzed carbonylation of aryl halides presents a powerful and atom-economical method for the synthesis of arylacetates. This approach involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst. The use of advanced ligand systems can enhance catalyst activity and stability, allowing for lower catalyst loadings and milder reaction conditions. For the synthesis of this compound, this would typically involve the carbonylation of a 1-halomethyl-3,5-difluorobenzene derivative.

Heterogeneous acid catalysts, such as zeolites, ion-exchange resins, and functionalized mesoporous silicas, are being explored for the direct esterification of 3,5-difluorophenylacetic acid with methanol. These solid catalysts can be easily separated from the reaction mixture and reused, simplifying product purification and reducing waste.

Catalyst TypeReactionAdvantagesChallenges
Palladium ComplexesCarbonylation of Aryl HalidesHigh atom economy, good functional group toleranceCost of palladium, ligand sensitivity, potential for metal leaching
Heterogeneous Acid CatalystsEsterificationEasy separation and recyclability, reduced corrosionLower activity compared to homogeneous catalysts, potential for pore blockage
Biocatalysts (e.g., Lipases)EsterificationHigh selectivity, mild reaction conditions, biodegradableSlower reaction rates, limited solvent compatibility, cost

Table 2: Overview of Catalytic Systems with Reduced Environmental Impact for Arylacetate Synthesis

Atom Economy and Sustainable Synthetic Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

A common route to this compound is the esterification of 3,5-difluorophenylacetic acid with methanol. This reaction, in principle, can have a high atom economy, as the only byproduct is water.

Reaction: C₈H₆F₂O₂ (3,5-difluorophenylacetic acid) + CH₄O (Methanol) → C₉H₈F₂O₂ (this compound) + H₂O (Water)

Atom Economy Calculation:

Molecular Weight of this compound (C₉H₈F₂O₂) = 186.15 g/mol

Molecular Weight of 3,5-difluorophenylacetic acid (C₈H₆F₂O₂) = 172.13 g/mol

Molecular Weight of Methanol (CH₄O) = 32.04 g/mol

Total Molecular Weight of Reactants = 172.13 + 32.04 = 204.17 g/mol

Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy = (186.15 / 204.17) x 100 ≈ 91.17%

Sustainable synthetic protocols aim to integrate all the principles of green chemistry. For this compound, this would involve:

Sourcing starting materials from renewable feedstocks or through highly efficient, low-waste synthetic pathways.

Utilizing a solvent-free or environmentally benign solvent system.

Employing a highly active and recyclable catalyst to minimize waste and energy input.

Designing the process for high yield and selectivity to maximize atom economy and simplify purification.

The continuous development of such protocols is essential for the chemical industry's transition towards a more sustainable and environmentally responsible future.

Chemical Transformations and Derivatizations of Methyl 2 3,5 Difluorophenyl Acetate

Reactivity of the Ester Moiety

The ester group in Methyl 2-(3,5-difluorophenyl)acetate is susceptible to nucleophilic acyl substitution, enabling its conversion into other functional groups such as different esters, carboxylic acids, and amides.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, this transformation allows for the synthesis of other alkyl or aryl esters of 2-(3,5-difluorophenyl)acetic acid.

For instance, the conversion of a methyl ester to a benzyl (B1604629) ester can be achieved by reacting the methyl ester with benzyl alcohol in the presence of a catalyst like zinc oxide at elevated temperatures. This process typically involves distilling off the methanol (B129727) formed during the reaction to drive the equilibrium towards the product. nih.gov

Table 1: Representative Transesterification Reaction

Reactant Reagent Conditions Product

Note: This is a representative reaction based on similar transformations.

The ester functional group of this compound can be hydrolyzed to yield the corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid. This reaction is a fundamental transformation and can be carried out under acidic or basic conditions. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction and is typically performed by heating the ester with an excess of water in the presence of a strong acid like hydrochloric acid or sulfuric acid. chemguide.co.ukkau.edu.sa

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. This initially produces the sodium salt of the carboxylic acid. Subsequent acidification of the reaction mixture with a strong acid liberates the free carboxylic acid. chemguide.co.ukgoogle.com This method is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk

Table 2: Hydrolysis of this compound

Hydrolysis Type Reagents Intermediate Product Final Product
Acid-Catalyzed Dilute HCl or H₂SO₄, Heat - 2-(3,5-difluorophenyl)acetic acid

Amides can be synthesized from this compound through its reaction with ammonia (B1221849) or primary or secondary amines. This direct amidation of esters often requires elevated temperatures or the use of catalysts to proceed efficiently, as esters are less reactive than other carboxylic acid derivatives like acyl chlorides. mdpi.comnih.gov Catalytic systems, such as those based on titanium or nickel, have been developed to facilitate the direct amidation of methyl esters under milder conditions. mdpi.comresearchgate.net

The general reaction involves heating the ester with the desired amine, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy (B1213986) group to form the corresponding N-substituted 2-(3,5-difluorophenyl)acetamide.

Table 3: General Amidation Reaction

Reactant Reagent Conditions Product

Note: R¹ and R² can be hydrogen, alkyl, or aryl groups.

Functionalization of the Methylene (B1212753) Bridge (α-position)

The methylene group (—CH₂—) adjacent to the carbonyl group in this compound is acidic due to the electron-withdrawing nature of the carbonyl group. This allows for the formation of an enolate ion upon treatment with a strong base, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. masterorganicchemistry.com

The enolate of this compound can be alkylated at the α-position. This requires the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to ensure complete and irreversible formation of the enolate. libretexts.orgbham.ac.uk

Once the enolate is formed, it can react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 reaction to introduce an alkyl group at the α-carbon. masterorganicchemistry.com Similarly, reaction with an acyl halide would introduce an acyl group, leading to the formation of a β-keto ester.

Table 4: Representative α-Alkylation Reaction

Step Reagents Intermediate Product
1. Enolate Formation Lithium diisopropylamide (LDA), THF, -78°C Lithium enolate of this compound -

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com this compound, having α-hydrogens, can undergo a self-condensation reaction. libretexts.orglibretexts.org

In this reaction, one molecule of the ester is deprotonated by a strong base (like sodium ethoxide, though a stronger base may be required) to form an enolate. This enolate then attacks the carbonyl carbon of a second molecule of the ester. Subsequent loss of the methoxide (B1231860) leaving group results in the formation of a β-keto ester. libretexts.orglibretexts.orgyoutube.com

The self-condensation of this compound would yield methyl 2,4-bis(3,5-difluorophenyl)-3-oxobutanoate. Furthermore, it can participate in "crossed" Claisen condensations with other esters, which can lead to a mixture of products unless one of the esters is non-enolizable. libretexts.orglibretexts.org

Table 5: Claisen Self-Condensation Reaction

Reactant Base Product

Modifications of the 3,5-Difluorophenyl Ring

The 3,5-difluorophenyl group in this compound presents a unique substrate for aromatic substitution and coupling reactions. The two fluorine atoms are strongly electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack. Conversely, these substituents can influence the regioselectivity of nucleophilic and cross-coupling reactions.

Electrophilic aromatic substitution (EAS) on the 3,5-difluorophenyl ring of this compound is challenging due to the deactivating nature of both the fluorine atoms and the carboxymethyl group. Both substituents reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. nih.govlibretexts.orgmasterorganicchemistry.com

The directing effects of the substituents are crucial in determining the regiochemical outcome of any potential substitution. Fluorine is an ortho-, para-director, while the -CH2COOCH3 group, being electron-withdrawing, is a meta-director. In the case of the 3,5-difluorophenyl moiety, the positions ortho and para to one fluorine atom are also ortho or meta to the second fluorine atom. The positions of interest for substitution are C2, C4, and C6. All three positions are ortho to one fluorine and meta to the other. The C4 position is para to the -CH2COOCH3 group's point of attachment, while the C2 and C6 positions are ortho. Given that both substituent types deactivate the ring, forcing conditions are typically required to achieve electrophilic substitution.

Nitration: The nitration of a similarly deactivated compound, methyl benzoate, requires a mixture of concentrated nitric and sulfuric acids to generate the highly reactive nitronium ion (NO2+) electrophile. mdpi.comresearchgate.net By analogy, the nitration of this compound would be expected to proceed under similar harsh conditions, yielding primarily the product nitrated at the C4 position, Methyl 2-(3,5-difluoro-4-nitrophenyl)acetate, due to the combined directing effects.

Halogenation: Direct halogenation with reagents like Br2 or Cl2 would necessitate a Lewis acid catalyst, such as FeBr3 or AlCl3, to polarize the halogen-halogen bond and generate a sufficiently strong electrophile. nih.gov The substitution pattern is expected to favor the C4 position due to steric hindrance at the C2 and C6 positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are particularly difficult on strongly deactivated rings. libretexts.orgmasterorganicchemistry.comdistantreader.orgwikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.netresearchgate.netlibretexts.org The reaction with alkyl halides or acyl chlorides in the presence of a strong Lewis acid like AlCl3 is unlikely to proceed efficiently with this compound as the substrate due to the significant deactivation of the aromatic ring. libretexts.orglibretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionReagentsPredicted Major ProductRationale
NitrationHNO3/H2SO4Methyl 2-(3,5-difluoro-4-nitrophenyl)acetateMeta-directing effect of the carboxymethyl group and ortho, para-directing effect of fluorine atoms converge at the C4 position.
BrominationBr2/FeBr3Methyl 2-(4-bromo-3,5-difluorophenyl)acetateSimilar directing effects as nitration, with steric factors favoring the C4 position.
Friedel-Crafts AcylationRCOCl/AlCl3No significant reactionStrong deactivation of the aromatic ring by both fluorine and carboxymethyl groups.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. nih.govmasterorganicchemistry.com In this compound, the fluorine atoms are the potential leaving groups. However, the ring is not activated in the classical sense, as there are no nitro or cyano groups to stabilize the intermediate Meisenheimer complex. nih.gov

Despite the lack of classical activation, SNAr reactions on unactivated fluoroarenes can sometimes be achieved under forcing conditions with highly nucleophilic reagents. For instance, the substitution of a fluorine atom on 1,3-difluorobenzene (B1663923) can be accomplished with strong nucleophiles like alkoxides or amines at elevated temperatures. elsevierpure.comresearchgate.net The reaction of this compound with a nucleophile such as sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) could potentially lead to the displacement of one of the fluorine atoms, although this would likely require high temperatures.

Recent advancements in photoredox catalysis have enabled SNAr reactions on electron-neutral and even electron-rich fluoroarenes under milder conditions, but specific applications to substrates like this compound are not yet widely reported.

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the functionalization of aryl halides. While the C-F bond is generally the most difficult to activate among the carbon-halogen bonds, its transformation is an active area of research. More commonly, a bromo or iodo derivative of this compound would be employed as the substrate for cross-coupling. For example, 1-bromo-3,5-difluorobenzene (B42898) is a known substrate for various palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide. A hypothetical reaction would involve a halogenated derivative, such as Methyl 2-(4-bromo-3,5-difluorophenyl)acetate, reacting with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. Such reactions are well-documented for fluorinated biphenyl (B1667301) derivatives. libretexts.orgresearchgate.netmdpi.com

Heck Coupling: The Heck reaction couples an aryl halide with an alkene. nih.govorganic-chemistry.org A bromo-substituted this compound could react with an alkene like styrene (B11656) or an acrylate (B77674) in the presence of a palladium catalyst to introduce a vinyl group onto the aromatic ring. mdpi.comresearchgate.netelsevierpure.com

Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative
Reaction TypeAryl Halide SubstrateCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraMethyl 2-(4-bromo-3,5-difluorophenyl)acetateArylboronic acidPd(PPh3)4, Na2CO3Biaryl compound
HeckMethyl 2-(4-bromo-3,5-difluorophenyl)acetateAlkene (e.g., Styrene)Pd(OAc)2, P(o-tolyl)3, Et3NStyrenyl derivative
Buchwald-Hartwig AminationMethyl 2-(4-bromo-3,5-difluorophenyl)acetateAminePd2(dba)3, BINAP, NaO-t-BuArylamine derivative

This compound as a Key Intermediate in Complex Chemical Syntheses

The structural features of this compound make it a valuable precursor for the synthesis of more elaborate molecules, including heterocyclic systems and advanced organic frameworks.

The ester and adjacent active methylene group are key reactive sites for the construction of heterocyclic rings. While direct cyclization reactions starting from this compound are not extensively documented, its conversion to a β-keto ester opens up numerous possibilities for heterocycle synthesis.

A plausible route involves a Claisen condensation of this compound with another ester, such as ethyl acetate (B1210297), in the presence of a strong base like sodium ethoxide. This would yield the corresponding β-keto ester, Methyl 3-(3,5-difluorophenyl)-3-oxopropanoate. This intermediate is a classic precursor for various heterocyclic systems.

Synthesis of Pyrimidinones: The Biginelli reaction, a one-pot cyclocondensation, can be employed to synthesize dihydropyrimidinones. mdpi.comjk-sci.comnih.gov The synthesized β-keto ester could react with an aldehyde and urea (B33335) (or thiourea) under acidic catalysis to form a dihydropyrimidinone bearing the 3,5-difluorophenyl substituent. distantreader.orgmdpi.com

Synthesis of Pyridinones: The Hantzsch pyridine (B92270) synthesis or related methodologies could be adapted for the synthesis of dihydropyridinones. This would involve the reaction of the β-keto ester with an aldehyde and a source of ammonia, leading to the formation of a substituted dihydropyridine (B1217469) ring, which can be subsequently oxidized to the corresponding pyridinone.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. google.com The properties of MOFs can be tuned by modifying the organic linker. nih.gov Fluorinated linkers are of particular interest as they can enhance the hydrophobicity and gas sorption properties of the resulting frameworks. nih.govrsc.org

This compound can be envisioned as a precursor to a linker for MOF synthesis. A potential strategy would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, at the C4 position of a bromo-derivative with a boronic acid ester of benzoic acid. Subsequent hydrolysis of both ester groups would yield a dicarboxylic acid linker incorporating the 3,5-difluorophenyl moiety. The resulting fluorinated linker could then be used in hydrothermal or solvothermal synthesis with various metal salts (e.g., zinc, copper, or zirconium salts) to construct novel MOFs with potentially enhanced stability and functionality. researchgate.netresearchgate.netacs.org

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For Methyl 2-(3,5-difluorophenyl)acetate, a combination of 1H, 13C, 19F, and 2D NMR experiments provides a complete picture of its molecular structure.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the aromatic ring would likely appear as a singlet, with a chemical shift influenced by both groups. The methyl protons (-OCH₃) of the ester group would also present as a singlet, typically in the range of 3.7 ppm. researchgate.netlibretexts.org The aromatic region would feature protons on the difluorophenyl ring. Due to the symmetrical 3,5-difluoro substitution, two chemically equivalent protons at the C2 and C6 positions and one proton at the C4 position are expected. These would likely appear as a triplet and a multiplet, respectively, with their chemical shifts influenced by the deshielding effect of the fluorine atoms. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. jcsp.org.pk The carbonyl carbon (C=O) of the ester is expected to resonate at the downfield end of the spectrum (around 170 ppm). jcsp.org.pk The methyl and methylene carbons would appear in the upfield region. The aromatic carbons would show more complex patterns due to C-F coupling. The carbons directly bonded to fluorine (C3 and C5) would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons would show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

Predicted ¹H and ¹³C NMR Data This table is predictive and based on typical chemical shift values for similar structural motifs.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH ₂-~ 3.6 - 3.8~ 40 - 45
-OCH~ 3.7~ 52
Ar-H (C2, C6)~ 6.9 - 7.2~ 112 - 115 (d, ²JCF)
Ar-H (C4)~ 6.7 - 7.0~ 102 - 105 (t, ³JCF)
Ar-C -CH₂ (C1)-~ 138 - 142 (t, ³JCF)
Ar-C -F (C3, C5)-~ 160 - 164 (d, ¹JCF)
C =O-~ 170 - 172

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. rsc.org For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. nih.gov The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. The signal would likely be a multiplet due to coupling with the aromatic protons.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, between the different protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the ¹H signals of the methylene and methyl groups to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. mdpi.com Key expected correlations would include the methylene protons to the carbonyl carbon and the aromatic C1 carbon, as well as the methyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. For a relatively small molecule like this, it could confirm through-space interactions, for example, between the methylene protons and the protons at the C2/C6 positions of the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₈F₂O₂), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula with high confidence.

LC-MS Applications in Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for assessing the purity of a sample. The liquid chromatography component separates the target compound from any impurities. The mass spectrometer then provides mass information for the eluting components. A typical purity assessment would involve developing an LC method that provides good separation of the main peak from any minor peaks. The mass spectrum of the main peak would be checked to confirm it corresponds to the molecular weight of this compound, while the masses of any impurity peaks could be used to help identify their structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure.

The most prominent feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ester group. For aromatic esters, this peak typically appears in the range of 1730-1715 cm⁻¹. spectroscopyonline.com This is at a slightly lower wavenumber compared to saturated esters (1750-1735 cm⁻¹) due to conjugation with the aromatic ring. libretexts.orgorgchemboulder.com

The presence of the aromatic ring is confirmed by several other absorptions. Aromatic C-H stretching vibrations are observed as weak bands typically just above 3000 cm⁻¹, often around 3030 cm⁻¹. pressbooks.publibretexts.orgopenstax.org Furthermore, complex molecular motions of the entire ring result in a series of medium-intensity absorptions in the 1620 to 1400 cm⁻¹ region. spectroscopyonline.com The specific substitution pattern of the benzene (B151609) ring can also be determined from the C-H out-of-plane bending vibrations in the 650 to 1000 cm⁻¹ range. libretexts.org For a 1,3,5-trisubstituted ring, characteristic strong absorptions are expected between 660-700 cm⁻¹ and 830-900 cm⁻¹. pressbooks.pubopenstax.org

The ester functional group also exhibits characteristic C-O stretching vibrations. Aromatic esters typically show two or more strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com These correspond to the C-C-O stretch (1310-1250 cm⁻¹) and the O-C-C stretch (1130-1100 cm⁻¹). spectroscopyonline.com

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Aromatic Ring~3030
C=O StretchEster1715-1730
C=C Stretch (In-ring)Aromatic Ring1400-1620
C-C-O StretchEster1250-1310
O-C-C StretchEster1100-1130
C-H Out-of-plane Bend1,3,5-Trisubstituted Ring660-700 and 830-900

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the difluorophenyl group and the carbonyl chromophore.

Aromatic compounds are readily detectable by UV spectroscopy due to their conjugated π electron systems. pressbooks.pubopenstax.org Benzene and its derivatives typically exhibit two main absorption bands. wikipedia.org The first is a very intense band (the E-band or primary band) near 205 nm, and the second is a less intense band (the B-band or secondary band) in the 255-275 nm range. pressbooks.publibretexts.orgopenstax.org These absorptions are attributed to π → π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. wikipedia.orglibretexts.org

The ester group contains a carbonyl chromophore which also contributes to the UV spectrum. Carbonyl groups can undergo n → π* transitions, where a non-bonding electron from an oxygen lone pair is excited to an antibonding π* orbital. wikipedia.org These transitions are typically weak (low molar absorptivity) and for esters, appear around 207 nm.

The presence of fluorine substituents on the phenyl ring can cause a slight shift in the absorption maxima (λmax) compared to unsubstituted phenylacetate (B1230308). The specific electronic transitions for this compound involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Transition TypeChromophoreExpected λmax (nm)Description
π → π* (E-band)Aromatic Ring~205High-intensity transition within the conjugated π system.
π → π* (B-band)Aromatic Ring255-275Lower-intensity transition, often showing fine structure.
n → π*Carbonyl (Ester)~207Low-intensity transition of a non-bonding oxygen electron.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular energy, and geometry.

Density Functional Theory (DFT) Studies on Molecular GeometryDensity Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. By optimizing the geometry, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For Methyl 2-(3,5-difluorophenyl)acetate, these calculations would reveal the precise spatial relationship between the 3,5-difluorophenyl ring and the methyl acetate (B1210297) group. The results are typically achieved by finding the lowest energy conformation on the potential energy surface. Methods like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly employed for such optimizations.scielo.org.mxresearchgate.net

A hypothetical data table for the optimized geometry of this compound would look like this:

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC1C2Calculated Value
Bond LengthC=OCalculated Value
Bond AngleC1C2C3Calculated Value
Dihedral AngleC1C2C3C4Calculated Value

Frontier Molecular Orbital (FMO) Analysis and Reactivity PredictionFrontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity.libretexts.orgIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO is the orbital most capable of accepting electrons, highlighting sites for nucleophilic attack.researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying which parts of the phenyl ring or the ester group are most likely to participate in chemical reactions. researchgate.net

A summary of FMO analysis would typically be presented in a table:

ParameterValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing insights into its reactivity.uni-muenchen.deIt is a color-coded map superimposed on the molecule's electron density surface. Different colors represent different electrostatic potential values: red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack.researchgate.netresearchgate.netGreen and yellow represent intermediate potentials.researchgate.net

For this compound, an MEP map would visualize the negative potential around the oxygen atoms of the ester group and the fluorine atoms, and positive potential around the hydrogen atoms. This provides a visual guide to how the molecule will interact with other charged or polar species. wolfram.com

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By simulating these movements, researchers can explore the different conformations (shapes) a molecule can adopt and how it interacts with its environment, such as a solvent. mdpi.com

For this compound, an MD simulation would reveal the flexibility of the molecule, particularly the rotation around the single bond connecting the phenyl ring and the acetate group. This allows for the identification of the most stable conformations and the energy barriers between them. Such simulations are essential for understanding how the molecule behaves in a real-world, dynamic environment rather than as a static entity. nih.gov

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical studies can elucidate the step-by-step pathway of a chemical reaction, known as the reaction mechanism. stackexchange.com By calculating the energies of reactants, transition states, and products, computational chemists can predict the most likely reaction pathway and understand why certain products are formed over others (selectivity).

For an ester like this compound, a common reaction to study would be hydrolysis—the reaction with water. researchgate.netresearchgate.net Theoretical calculations could determine whether the reaction proceeds through a one-step or two-step mechanism and calculate the activation energy, which is related to the reaction rate. researchgate.net These studies are invaluable for predicting how the difluoro-substituents on the phenyl ring influence the reactivity of the ester group compared to an unsubstituted equivalent.

Computational Predictions of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. nih.gov These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.net

DFT calculations can predict the vibrational frequencies that correspond to peaks in an IR spectrum and the chemical shifts that appear in ¹H and ¹³C NMR spectra. scielo.org.mx For this compound, these theoretical spectra can be compared with experimental data to validate the molecule's structure and assign specific spectral features to the corresponding atoms or functional groups.

A typical data table for predicted spectroscopic parameters might include:

SpectrumParameterCalculated ValueExperimental Value
IRC=O Stretch (cm⁻¹)Calculated ValueMeasured Value
¹³C NMRC=O Shift (ppm)Calculated ValueMeasured Value
¹H NMR-CH₃ Shift (ppm)Calculated ValueMeasured Value

Structure Activity Relationship Sar Studies and Molecular Design

Impact of 3,5-Difluorophenyl Moiety on Molecular Properties in Designed Scaffolds

Fluorine substitution is also known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netcambridgemedchemconsulting.com The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. In the context of the 3,5-difluorophenyl moiety, this can lead to an improved pharmacokinetic profile for drug candidates incorporating this scaffold. Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes. researchgate.netcambridgemedchemconsulting.com

A notable example of the strategic use of a similar moiety is in the design of HIV-1 capsid binders. In a series of peptidomimetics, the incorporation of a 3,5-difluorophenylalanine residue was explored. The SAR data from this study, presented in the table below, highlights how modifications to other parts of the molecule, in conjunction with the difluorophenyl group, affect antiviral activity.

Compound IDR1 GroupR2 GroupEC50 (µM) for HIV-1
I-19p-fluorobenzyl1-methyl-3-(trifluoromethyl)-tetrahydroindazole2.53 ± 0.84
I-7p-fluorobenzyl2,3-dimethyl-indole2.79 ± 0.19
I-9p-fluorobenzyl3-methyl-5-bromoindole2.93 ± 0.32
I-23p-fluorobenzylp-methylphenylboronic acid4.33 ± 1.32
I-12p-fluorobenzylp-methylphenylboronic acid pinacol (B44631) ester11.73 ± 2.07
I-11cyclopropylData Not Available3.08 ± 0.15

This table illustrates the anti-HIV-1 activity of a series of compounds containing a 3,5-difluorophenylalanine core, demonstrating the influence of other substituents on potency. Data sourced from a study on novel HIV-1 capsid binders. cambridgemedchemconsulting.com

Systematic Modifications of the Acetate (B1210297) Side Chain and their Structural Consequences

The methyl acetate side chain of Methyl 2-(3,5-difluorophenyl)acetate offers a versatile point for structural modification to fine-tune the molecule's properties. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 3,5-difluorophenylacetic acid, which can then be converted to a variety of amides, larger esters, or other functional groups. These modifications can have profound effects on the molecule's solubility, hydrogen bonding capacity, and steric bulk, all of which are critical for optimizing interactions with a biological target.

One common strategy in medicinal chemistry is the use of bioisosteric replacements for the carboxylic acid group that can be derived from the methyl ester. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. Replacing a carboxylic acid can mitigate issues such as poor membrane permeability and metabolic instability.

The following table presents some common bioisosteric replacements for the carboxylic acid group, which could be conceptually applied to derivatives of this compound.

Original GroupBioisosteric ReplacementKey Properties and Rationale
Carboxylic Acid (-COOH)TetrazoleSimilar pKa and planar geometry, can participate in similar ionic and hydrogen bonding interactions. Often more metabolically stable.
Carboxylic Acid (-COOH)Hydroxamic Acid (-CONHOH)Can act as a chelating group for metal ions in enzyme active sites. May have altered pKa and hydrogen bonding patterns.
Carboxylic Acid (-COOH)Acylsulfonamide (-CONHSO2R)Generally more acidic than carboxylic acids, can form different hydrogen bond networks. Lipophilicity can be tuned by the 'R' group.
Carboxylic Acid (-COOH)HydroxyisoxazolePlanar, acidic heterocycle that can mimic the hydrogen bonding and electrostatic profile of a carboxylate.

This table outlines potential bioisosteric replacements for a carboxylic acid functionality, which can be derived from the methyl acetate group of the title compound, and the rationale for their use in drug design.

Influence of Substituents on the Aromatic Ring on Electronic and Steric Profiles

While the 3,5-difluoro substitution pattern provides a specific electronic and steric profile, further substitution on the aromatic ring can be used to explore the SAR in greater detail. The introduction of additional substituents can modulate the electron density of the ring and introduce steric constraints that can either enhance or diminish binding to a target.

The electronic effects of substituents are typically quantified by the Hammett parameter (σ), which describes the electron-donating or electron-withdrawing nature of a substituent. Steric effects are often described by parameters such as the Taft steric parameter (Es) or molar refractivity (MR), which relate to the size and polarizability of the substituent.

The table below provides a general overview of the electronic and steric effects of common substituents that could be introduced onto the 3,5-difluorophenyl ring.

SubstituentElectronic EffectSteric EffectPotential Impact on Molecular Interactions
-CH3 (Methyl)Weakly electron-donatingModerate bulkCan engage in van der Waals interactions and fill small hydrophobic pockets.
-OCH3 (Methoxy)Strongly electron-donating (resonance), weakly electron-withdrawing (inductive)Moderate bulk, potential H-bond acceptorCan form hydrogen bonds and alter the electronic character of the ring.
-Cl (Chloro)Weakly electron-withdrawing (inductive), weakly electron-donating (resonance)Similar in size to methylCan participate in halogen bonding and alter lipophilicity.
-NO2 (Nitro)Strongly electron-withdrawingPlanar, moderate bulk, potential H-bond acceptorSignificantly alters the electronic properties of the ring and can act as a hydrogen bond acceptor.
-CF3 (Trifluoromethyl)Strongly electron-withdrawingBulky and lipophilicCan fill larger hydrophobic pockets and significantly impacts electronic properties.

This table summarizes the general electronic and steric influence of various substituents on an aromatic ring, which can be applied to further modify the 3,5-difluorophenyl moiety.

Ligand Design and Molecular Interactions within Research Contexts

The structural features of this compound make it a valuable building block in ligand design. The 3,5-difluorophenyl moiety can serve as a key recognition element, engaging in specific interactions with a protein's active site. These interactions can include van der Waals forces, hydrophobic interactions, and potentially halogen bonds, where the fluorine atoms act as weak Lewis bases.

In the context of the aforementioned HIV-1 capsid binders, the 3,5-difluorophenylalanine was incorporated to interact with a hydrophobic pocket within the HIV-1 capsid protein. cambridgemedchemconsulting.com The fluorine atoms likely contribute to favorable interactions within this pocket, enhancing the binding affinity of the ligand.

Furthermore, 3,5-difluorophenylacetic acid, the parent acid of the title compound, has been utilized in the preparation of sorafenib (B1663141) derivatives with cytotoxic activities, suggesting its utility in the design of kinase inhibitors. It has also been used in biological studies on the inhibition of penicillin biosynthetic enzymes. These examples underscore the versatility of the 3,5-difluorophenylacetyl scaffold in targeting diverse biological systems.

Computational Tools in SAR Exploration

Computational chemistry plays a pivotal role in the exploration of SAR for compounds like this compound. A variety of computational tools are employed to predict molecular properties, model ligand-protein interactions, and guide the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of novel compounds and identify the key structural features that are important for activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method can provide insights into the binding mode of this compound derivatives and help to rationalize observed SAR. For instance, docking studies can reveal how modifications to the acetate side chain or the aromatic ring affect the binding affinity and orientation within the active site.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of a ligand-protein complex over time. This can provide a more realistic picture of the interactions and help to assess the stability of the binding mode predicted by docking.

The following table lists some of the key computational tools and their applications in the SAR exploration of compounds like this compound.

Computational ToolApplication in SAR Studies
QSAR (Quantitative Structure-Activity Relationship)Predicting the biological activity of new analogs based on their chemical structure. Identifying key molecular descriptors that influence activity.
Molecular DockingPredicting the binding mode and affinity of ligands to a protein target. Guiding the design of new compounds with improved binding.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of ligand-protein complexes. Assessing the stability of binding modes and understanding the role of solvent.
Pharmacophore ModelingIdentifying the essential 3D arrangement of chemical features required for biological activity. Used for virtual screening of compound libraries.
Density Functional Theory (DFT)Calculating electronic properties such as electrostatic potential and orbital energies to understand reactivity and intermolecular interactions.

This table provides an overview of common computational tools and their specific applications in the structure-activity relationship studies of drug candidates.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components of a mixture. For a compound like Methyl 2-(3,5-difluorophenyl)acetate, various chromatographic techniques are employed to establish a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile or thermally sensitive compounds. Reversed-phase HPLC is commonly utilized for the purity assessment of pharmaceutical intermediates like this compound. researchgate.netchemmethod.com The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. mdpi.com The composition of the mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water or a buffer, can be adjusted to optimize the separation of the main compound from any impurities. researchgate.net UV detection is frequently used, with the wavelength set to an absorbance maximum for the analyte to ensure high sensitivity. researchgate.net A developed HPLC method must be validated according to ICH guidelines to ensure its reliability for quantifying impurities. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV at 265 nm
Column Temperature30 °C
Injection Volume10 µL
Hypothetical Retention Time~7.5 min

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity. frontiersin.org UPLC is particularly advantageous for analyzing complex reaction mixtures containing multiple closely related impurities or for high-throughput screening applications. The enhanced resolution can separate isomers and other by-products that may co-elute in a standard HPLC analysis. frontiersin.org

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound is amenable to GC analysis, derivatization may sometimes be employed to enhance its volatility and improve peak shape. mdpi.com Techniques such as silylation can be used to convert polar functional groups into less polar and more volatile silyl (B83357) ethers. mdpi.comnih.gov GC analysis is particularly useful for detecting residual volatile starting materials or solvents in the final product. researchgate.net The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a column, leading to separation based on boiling point and interaction with the stationary phase.

The coupling of chromatographic techniques with mass spectrometry (MS) provides an unparalleled level of analytical detail, combining the separation power of chromatography with the identification capabilities of MS.

LC-MS (Liquid Chromatography-Mass Spectrometry) : This technique is crucial for identifying unknown impurities. researchgate.net As components elute from the LC column, they are ionized and their mass-to-charge ratio is determined. This provides the molecular weight of the parent compound and its impurities. Further fragmentation (MS/MS) can elucidate the structure of these components. nih.gov LC-MS is instrumental in the initial characterization of process-related impurities and degradation products. nih.gov The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of impurities at parts-per-million (ppm) levels. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry) : Similar to LC-MS, GC-MS separates volatile components before they enter the mass spectrometer for identification. jmchemsci.com It is a standard method for the definitive identification of volatile organic compounds. After separation in the GC column, molecules are typically ionized by electron ionization (EI), which creates a predictable and reproducible fragmentation pattern that can be compared against spectral libraries for positive identification. nih.gov

Quantitative Analytical Approaches for Reaction Monitoring and Yield Determination

Effective synthesis of this compound relies on careful monitoring of the reaction progress. While simple techniques like Thin-Layer Chromatography (TLC) are often used, they may be unsuitable if the starting material and product have similar retention factors (Rf values), necessitating more advanced methods. orgsyn.org

HPLC and GC are the preferred methods for quantitative reaction monitoring. By taking aliquots from the reaction mixture at specific time intervals, the consumption of reactants and the formation of the product can be accurately quantified. This is achieved by creating a calibration curve using standards of known concentrations and relating the peak area from the chromatogram to the concentration of the analyte. researchgate.net This data is critical for determining the reaction endpoint, optimizing reaction conditions (e.g., temperature, catalyst loading), and calculating the final reaction yield. For a quantitative method to be reliable, it must be validated for key parameters including linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). chemmethod.com

Table 2: Hypothetical Reaction Progress Data for this compound Synthesis via HPLC Analysis

Reaction Time (hours)Starting Material Peak AreaProduct Peak Area% Conversion
0.5850,000145,00014.5%
1.0620,000378,00037.9%
2.0315,000682,00068.4%
4.098,000901,00090.2%
6.015,000984,00098.5%
8.0&lt;LOD998,000>99%

Characterization of Impurities and By-products in Synthetic Pathways

The safety and efficacy of a chemical entity are directly related to its purity. Regulatory guidelines often require that any impurity present above a certain threshold (e.g., 0.1%) be identified and characterized. nih.gov The synthesis of this compound can potentially generate several impurities. These may include unreacted starting materials (e.g., 3,5-difluorophenylacetic acid), by-products from competing side reactions, or products from the degradation of the target molecule.

The characterization of these impurities follows a systematic approach:

Detection and Preliminary Identification : HPLC or GC analysis of the crude product reveals the presence of minor peaks alongside the main product peak. LC-MS or GC-MS is then used to obtain the molecular weight and initial fragmentation data for these unknown peaks. nih.gov

Structure Elucidation : Based on the mass spectral data and a thorough understanding of the reaction mechanism, a putative structure is proposed for the impurity. For example, the presence of an ion corresponding to the starting acid would suggest incomplete esterification.

Confirmatory Synthesis : To confirm the identity of the impurity, the proposed structure is independently synthesized. nih.gov

Co-injection : The synthesized impurity standard is mixed with the product sample and analyzed by HPLC or GC. If the impurity and the standard have identical retention times, it confirms the structural assignment. nih.gov

Table 3: Potential Impurities in the Synthesis of this compound and Methods for Characterization

Potential ImpurityPossible OriginPrimary Analytical Technique
3,5-Difluorophenylacetic acidUnreacted starting material or hydrolysis of the ester product.LC-MS to detect molecular ion; HPLC for quantification.
Positional Isomers (e.g., Methyl 2-(2,4-difluorophenyl)acetate)Impurity in the 3,5-difluorophenylacetic acid starting material.High-resolution HPLC or UPLC for separation; LC-MS for confirmation.
By-products from solvent reactionSide reaction involving the solvent under reaction conditions.GC-MS or LC-MS to identify the adduct's molecular weight and structure.
Degradation ProductsInstability of the product under reaction or workup conditions.Stability-indicating HPLC method coupled with LC-MS.

Patent Landscape and Innovations in Academic Synthesis and Applications

Analysis of Synthetic Strategies Disclosed in Scientific Patents

Patented syntheses of Methyl 2-(3,5-difluorophenyl)acetate and its parent acid, 3,5-difluorophenylacetic acid, prioritize efficiency, safety, and scalability. Analysis of the patent literature reveals several core strategies, often starting from fluorinated benzene (B151609) derivatives.

One prominent patented method involves a multi-step sequence beginning with a fluorinated aniline (B41778). This process utilizes a diazotization-addition reaction followed by hydrolysis to yield the desired fluoro-phenylacetic acid. google.com A key feature of this approach is the reaction of a substituted aniline with vinylidene chloride in the presence of an acid, a diazo reagent, a phase-transfer catalyst, and a copper-series catalyst to form a trichloroethyl benzene intermediate, which is then hydrolyzed to the final acid product. google.com

Another common strategy detailed in patent literature is the carbonylation of a corresponding benzyl (B1604629) halide. For instance, a process for preparing 2,3-difluorophenylacetic acid involves the photohalogenation of 2,3-difluorotoluene (B1304731) to produce 2,3-difluorobenzyl chloride, which then undergoes a catalyzed carbonylation reaction with carbon monoxide to yield the final product. google.com While this specific patent addresses a constitutional isomer, the underlying strategy of converting a benzyl halide to a phenylacetic acid is a widely applicable and patented method in the field of fluorinated aromatics.

These patented methods are designed for industrial-scale production, focusing on robust reaction conditions and the use of readily available starting materials. The choice between these routes often depends on factors like raw material cost, reagent toxicity (e.g., avoiding highly toxic cyanides), and the specific isomeric purity required. googleapis.com

Table 1: Comparison of Patented Synthetic Strategies for Fluorophenylacetic Acids

Strategy Starting Material Example Key Reactions Advantages Potential Challenges Patent Reference Example
Diazotization/Hydrolysis Fluorinated Aniline Diazotization, Addition, Hydrolysis Utilizes common feedstocks Multi-step process, potential for side reactions CN106928044A google.com
Benzyl Halide Carbonylation Fluorinated Toluene Photohalogenation, Carbonylation More direct route from toluene Requires handling of toxic carbon monoxide, catalyst optimization CN101486638A google.com
Grignard Reaction Fluorobenzyl Halide Grignard formation, CO₂ addition Avoids CO gas, versatile Requires anhydrous conditions, sensitive reagents CN101823952 googleapis.com

Novel Chemical Intermediates and their Patent Protection

The development of new synthetic routes invariably leads to the creation of novel chemical intermediates, which are often a primary focus of patent protection. Protecting these intermediates provides a strategic advantage, as it can control access to the most efficient or cost-effective manufacturing process for the final compound, even if the final compound itself is off-patent.

In the synthesis of fluorophenylacetic acids, key patented intermediates often include halogenated precursors that are primed for the introduction of the acetic acid moiety. For example, in the diazotization pathway, the 1-(2,2,2-trichloroethyl)-difluorobenzene species is a crucial, protectable intermediate formed before the final hydrolysis step. google.com Similarly, in routes involving carbonylation, the difluorobenzyl chloride or difluorobenzyl bromide compounds are pivotal intermediates whose preparation and purification are subjects of patent claims. google.com

The strategic value of these intermediates is significant. A patent on a novel intermediate can force competitors to use longer, less efficient, or more expensive synthetic routes, thereby creating a significant commercial barrier. This strategy is central to intellectual property in the fine chemical and pharmaceutical industries, where process efficiency directly impacts profitability. biesterfeld.no

Table 2: Examples of Patented Intermediates in Fluorophenylacetic Acid Synthesis

Intermediate Structure Description Role in Synthesis Strategic Importance
1-(2,2,2-trichloroethyl)-difluorobenzene A difluorobenzene ring substituted with a -CH₂CCl₃ group Precursor to the phenylacetic acid via hydrolysis Key compound in the diazotization-addition pathway google.com
Difluorobenzyl Chloride A difluorobenzene ring substituted with a -CH₂Cl group Substrate for subsequent carbonylation or cyanation reactions Controls access to efficient routes from fluorotoluenes google.com
Organoboron Precursors A difluorobenzene ring substituted with a boronic acid or ester group Substrate for copper-mediated fluorination reactions Enables late-stage fluorination strategies, valuable for radiolabeling google.com

Methodologies for Process Development and Scale-Up in Academic Research

While industrial patents focus on established, scalable processes, academic research often explores more innovative, flexible, and potentially safer methodologies for synthesis, with a particular emphasis on continuous-flow chemistry. researchgate.netrsc.org The scale-up of fluorination reactions presents unique challenges, including managing hazardous reagents and controlling highly exothermic reactions, making flow chemistry an attractive alternative to traditional batch processing. scielo.br

Academic research has demonstrated that continuous-flow microreactors offer significant advantages for synthesizing fluorinated fine chemicals. researchgate.net These systems provide:

Enhanced Safety: By containing hazardous intermediates and reactions within a closed system of small tubes, the risks associated with handling toxic or reactive compounds are minimized. sciencedaily.com

Precise Control: Flow reactors allow for exact management of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and fewer byproducts. acs.org

Rapid Optimization: The small scale and rapid equilibrium of flow systems enable quick screening of reaction conditions, significantly accelerating process development. acs.org

Scalability: Scaling up production in a flow system often involves running the system for longer periods or using multiple reactors in parallel ("numbering-up"), which can be more straightforward than scaling up large batch reactors. researchgate.net

For a compound like this compound, academic methodologies might involve developing a multi-step continuous-flow process. This could integrate hazardous fluorination steps with subsequent esterification in a single, streamlined sequence, potentially with integrated real-time analysis using techniques like benchtop NMR spectroscopy to monitor reaction progress. researchgate.net Such integrated systems represent the cutting edge of chemical synthesis, bridging the gap between laboratory-scale discovery and industrial production. researchgate.net

Strategic Aspects of Patenting Fluorinated Aromatic Compounds

The patenting strategy for fluorinated aromatic compounds like this compound is multifaceted, extending beyond the final molecule to encompass processes, intermediates, and novel applications. The increasing number of fluorinated compounds in development for pharmaceuticals and agrochemicals underscores the commercial importance of robust intellectual property protection. biesterfeld.nojmflresearch.com

Key strategic aspects include:

Process Patents: As the core structure of many fluorinated building blocks may be known, patents are often sought for novel, more efficient, or "greener" synthetic methods. A process that avoids hazardous reagents (like cyanides or carbon monoxide), reduces the number of steps, or uses a cheaper fluorine source can be highly valuable and patentable. googleapis.comsciencedaily.com

Intermediate Patents: As discussed, protecting novel intermediates is a powerful strategy to control a synthetic route and maintain a competitive edge. biesterfeld.no

Composition of Matter Patents: While the basic structure of this compound may not be new, novel derivatives, co-crystals, or polymorphic forms can be patented. Furthermore, its inclusion as a key structural fragment in a new active pharmaceutical ingredient (API) would be protected by the patent on that new API.

Use Patents: Discovering a new use for an existing compound can also be patented. For example, if this compound was found to be a key starting material for a new class of fungicides, that specific application could be protected.

The high value of fluorinated compounds in modern chemistry ensures that the patent landscape remains highly active. jmflresearch.comchemwells.com Companies file patents not only to protect their own innovations but also to create a defensive perimeter around their commercial products, making it more difficult for competitors to enter the market. rsc.org This complex web of patents requires careful navigation by researchers and companies working in the field of fluorine chemistry.

Future Directions and Emerging Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Synthetic Planning

Table 1: Application of AI/ML in the Synthesis of Methyl 2-(3,5-difluorophenyl)acetate
AI/ML ApplicationDescriptionPotential Impact on Synthesis
Retrosynthesis Prediction AI algorithms analyze the target molecule and propose multiple disconnection strategies to identify potential starting materials. researchgate.netDiscovery of more cost-effective or previously unknown synthetic routes.
Reaction Condition Optimization ML models predict the optimal catalyst, solvent, temperature, and reagents for a given transformation based on reactant and product structures. chemintelligence.comchemrxiv.orgIncreased reaction yield, reduced side-product formation, and improved process safety.
Reagent Selection Neural networks can learn the functional similarities between different reagents and solvents, suggesting viable and potentially cheaper or safer alternatives. nih.govEnhanced flexibility in experimental design and procurement of materials.
Automated Synthesis Integration of AI planning tools with robotic platforms to execute, monitor, and refine reactions without human intervention. chemcopilot.comAccelerated discovery and production cycles for new fluorinated compounds.

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Traditional organofluorine chemistry often relies on harsh reagents and conditions, leading to environmental concerns. The future development of synthetic methodologies for compounds like this compound is increasingly focused on green and sustainable chemistry principles.

Key areas of research include:

Biocatalytic Fluorination : The use of enzymes, such as fluorinases, to catalyze the formation of carbon-fluorine bonds offers a highly selective and environmentally benign alternative to chemical methods. numberanalytics.comnumberanalytics.com Directed evolution can be used to engineer enzymes with enhanced activity and specificity for producing specific fluorinated aromatics. numberanalytics.comchemrxiv.org While direct enzymatic synthesis of the target molecule is still a future goal, enzymes like lipases and cytochrome P450s can be used for transformations of fluorinated precursors under mild, aqueous conditions. nih.gov

Electrochemical Synthesis : Electrochemical methods provide a powerful way to drive fluorination reactions without the need for stoichiometric chemical oxidants or reductants. cecri.res.in Selective electrochemical fluorination of the side chain in phenylacetate (B1230308) precursors has been demonstrated, offering a potentially cleaner route to related molecules. cecri.res.in This approach minimizes waste and often proceeds under safer, ambient conditions. nih.govescholarship.org

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, improved safety, and easier scalability for the synthesis of fluorinated intermediates.

These sustainable approaches aim to reduce the environmental footprint of chemical manufacturing by minimizing hazardous waste, lowering energy consumption, and utilizing renewable resources. rsc.org

Exploration of Novel Reactivity Patterns for Fluorinated Systems

The two fluorine atoms on the phenyl ring of this compound profoundly influence its chemical reactivity, creating opportunities for novel chemical transformations. The strong electron-withdrawing nature of fluorine atoms makes the C-F bond the strongest single bond in organic chemistry, yet it also activates the molecule for specific reactions. mdpi.com

Future research will likely focus on exploiting these electronic properties:

C-F Bond Activation : While challenging, the selective activation and functionalization of C-F bonds in fluoroaromatics is a highly desirable process. mdpi.combohrium.com Catalytic systems, often based on transition metals like nickel and palladium, can cleave the C-F bond, allowing for the introduction of new functional groups. researchgate.net This could transform a difluorinated compound into a more complex, selectively monofluorinated product.

C-H Bond Activation : Another burgeoning area is the direct functionalization of C-H bonds. The fluorine substituents electronically modify the adjacent C-H bonds on the aromatic ring as well as the benzylic C-H bonds of the acetate (B1210297) group. Research into transition-metal-catalyzed C-H activation could enable the direct attachment of alkyl, aryl, or other groups to the molecule without pre-functionalization, offering a more atom-economical synthetic strategy. acs.orgyoutube.com

By exploring these novel reactivity patterns, chemists can use this compound as a scaffold to build a diverse array of more complex molecules for applications in medicine and materials science.

Advanced Characterization Techniques for Complex Fluorinated Molecules

The unambiguous characterization of organofluorine compounds is critical for quality control and research. While standard techniques are useful, advanced methods are necessary to fully elucidate the structure and properties of complex fluorinated molecules.

Fluorine-19 (¹⁹F) NMR Spectroscopy : As the ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is an exceptionally sensitive and powerful tool. numberanalytics.com Its large chemical shift range allows for the clear resolution of fluorine atoms in different chemical environments. numberanalytics.comnumberanalytics.com Advanced multidimensional NMR techniques, such as those correlating ¹⁹F with ¹H or ¹³C, can reveal through-bond and through-space connectivities, providing definitive structural assignments without the need for separation from complex mixtures. nih.govrsc.org This is invaluable for identifying isomers and analyzing reaction products. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. acs.orgnih.gov This technique is crucial for identifying unknown byproducts or metabolites of fluorinated compounds. nih.govchromatographyonline.com Tandem mass spectrometry (MS/MS), a feature of HRMS, involves fragmenting the molecule and analyzing the pieces, which provides detailed structural information and helps to pinpoint the location of fluorine atoms within the molecule. nih.gov

Table 2: Advanced Characterization Techniques for this compound
TechniqueInformation ProvidedApplication Example
1D ¹⁹F NMR Provides the number of distinct fluorine environments and their electronic surroundings via chemical shifts. numberanalytics.comConfirms the presence of two equivalent fluorine atoms in the 3 and 5 positions.
2D ¹H-¹⁹F HETCOR Shows correlations between fluorine atoms and nearby protons through covalent bonds.Unambiguously assigns proton signals on the aromatic ring relative to the fluorine atoms.
HRMS (e.g., Q-TOF) Delivers an exact mass measurement to confirm the elemental composition (C₉H₈F₂O₂). acs.orgDifferentiates the target compound from any potential impurities with the same nominal mass.
Tandem MS (MS/MS) Generates a fragmentation pattern that provides structural information about the molecule's backbone. nih.govHelps confirm the connectivity of the acetate group to the difluorophenyl ring.

Multidisciplinary Research at the Interface of Synthetic and Computational Chemistry

The synergy between experimental synthetic chemistry and theoretical computational chemistry is a powerful driver of modern molecular science. mit.edu For fluorinated systems like this compound, this collaboration is particularly fruitful. Computational methods are essential for making rational predictions about the effects of fluorination, which can often be complex and counterintuitive. nih.govacs.org

Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to:

Predict Molecular Properties : Before a molecule is synthesized, its geometry, electronic structure, and spectroscopic signatures (like NMR chemical shifts) can be accurately predicted. emerginginvestigators.org

Elucidate Reaction Mechanisms : Computational modeling can map out the energy landscape of a chemical reaction, identifying transition states and intermediates. This insight helps chemists understand why a reaction is successful or fails and guides the optimization of reaction conditions.

Design Novel Molecules : By simulating the properties and interactions of hypothetical fluorinated molecules, computational chemistry can guide synthetic efforts toward compounds with desired characteristics, such as enhanced biological activity or specific material properties. nih.gov

This integrated approach, where computational predictions guide and rationalize experimental work, saves significant time and resources. It allows for a more targeted and efficient exploration of the vast chemical space of fluorinated compounds, accelerating the pace of discovery. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing methyl 2-(3,5-difluorophenyl)acetate, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via esterification of 2-(3,5-difluorophenyl)acetic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternative routes may involve nucleophilic substitution of halogenated precursors with fluorinated phenyl groups. Key parameters include reaction temperature (typically 60–80°C), stoichiometric ratios, and purification via vacuum distillation or column chromatography. Fluorination steps require anhydrous conditions to avoid hydrolysis of intermediates .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Retention time comparison with standards (e.g., 0.99 minutes under SMD-TFA50 conditions) and peak integration for purity assessment .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 681 [M+H]⁺ for related esters) and fragmentation patterns .
  • NMR : Analyze ¹H/¹³C spectra for fluorine-induced splitting and ester carbonyl signals (~δ 3.7 ppm for methoxy groups) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂ or Argon) to prevent hydrolysis or oxidation. Purity degradation over time can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How do the positions of fluorine substituents on the phenyl ring influence the compound’s reactivity in downstream reactions?

  • Methodological Answer : The 3,5-difluoro substitution creates a symmetric, electron-deficient aromatic ring, enhancing electrophilic substitution at the para position. Comparative studies with mono-fluoro or chloro analogs (e.g., methyl 4-fluorophenylacetate) reveal reduced steric hindrance and increased stability in cross-coupling reactions. Use DFT calculations to map electron density distributions and predict regioselectivity .

Q. What strategies can resolve contradictions in reported biological activity data for fluorinated phenylacetate derivatives?

  • Methodological Answer : Discrepancies may arise from impurities or assay conditions.

  • Reproducibility : Standardize synthetic protocols (e.g., CAS 210530-70-4 for authentic reference) and validate purity via orthogonal methods (HPLC, NMR).
  • Assay Optimization : Test under varying pH, temperature, and solvent systems. For example, fluorinated esters may exhibit pH-dependent hydrolysis, altering apparent bioactivity .

Q. How can researchers design experiments to probe the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Kinetic Studies : Incubate the compound in buffered solutions (pH 7.4, 37°C) and monitor degradation via HPLC. Compare half-lives with non-fluorinated analogs.
  • Mechanistic Analysis : Use isotopic labeling (e.g., D₂O) to track ester hydrolysis pathways. Fluorine’s electron-withdrawing effect may accelerate or decelerate hydrolysis depending on the solvent system .

Q. What role does this compound play in structure-activity relationship (SAR) studies for enzyme inhibitors?

  • Methodological Answer : The compound’s fluorinated phenyl group mimics natural substrates in enzymes like cyclooxygenase or acetylcholinesterase.

  • SAR Workflow : Synthesize derivatives with varied substituents (e.g., nitro, cyano) and test inhibitory potency.
  • Crystallography : Co-crystallize with target enzymes to map binding interactions, leveraging fluorine’s hydrogen-bonding capabilities .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Yield discrepancies often stem from differences in reagent quality (e.g., anhydrous methanol purity), reaction scale (micro vs. bulk), or workup techniques. For reproducibility, document batch-specific analytical data (e.g., CAS 210530-70-4 with ≥95% purity) and use controlled moisture conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.